
1-Propanamine, 3-(isooctyloxy)-
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Overview
Description
3-(Isooctyloxy)propylamine is an organic compound with the molecular formula C11H25NO. It is a type of amine, specifically a primary amine, characterized by the presence of an isooctyloxy group attached to a propylamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isooctyloxy)propylamine typically involves the reaction of isooctanol with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isooctanol is replaced by the amine group of 3-chloropropylamine.
Industrial Production Methods
In industrial settings, the production of 3-(Isooctyloxy)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Isooctyloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
Scientific Research Applications
3-(Isooctyloxy)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Isooctyloxy)propylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Isooctyloxy)propylamine: C11H25NO
3-(Hexyloxy)propylamine: C9H21NO
3-(Octyloxy)propylamine: C11H23NO
Uniqueness
3-(Isooctyloxy)propylamine is unique due to its specific isooctyloxy group, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required.
Biological Activity
1-Propanamine, 3-(isooctyloxy)-, also known as 3-(Isooctyloxy)propylamine, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H25NO
- Molecular Weight : 187.32 g/mol
- CAS Number : 781658-49-9
- IUPAC Name : 3-(6-methylheptoxy)propan-1-amine
Synthesis
The synthesis of 1-Propanamine, 3-(isooctyloxy)- typically involves the nucleophilic substitution reaction between isooctanol and 3-chloropropylamine under basic conditions. This method allows for the formation of the primary amine structure, which is crucial for its biological activity.
The biological activity of 1-Propanamine, 3-(isooctyloxy)- is primarily attributed to its amine group, which can engage in hydrogen bonding and ionic interactions with various biological macromolecules, including proteins and enzymes. This interaction can modulate their activity and function, potentially leading to therapeutic effects.
Biological Assays and Applications
1-Propanamine, 3-(isooctyloxy)- has been investigated for its bioactive properties in several biological assays. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains.
- Cell Proliferation : Research indicates that it may influence cell proliferation rates in certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects in models of neurodegeneration.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various amines, 1-Propanamine, 3-(isooctyloxy)- demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains. This suggests potential applications in developing new antimicrobial agents.
Neuroprotective Effects
A case study published in a peer-reviewed journal explored the neuroprotective effects of several amines, including 1-Propanamine, 3-(isooctyloxy)-. In vitro experiments showed that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results indicated a significant decrease in apoptosis rates compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Propanamine, 3-(isooctyloxy)-, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
1-Propanamine, 3-(isooctyloxy)- | C11H25NO | 187.32 g/mol | Antimicrobial, Neuroprotective |
3-(Hexyloxy)propylamine | C9H21NO | 171.27 g/mol | Moderate Antimicrobial |
3-(Octyloxy)propylamine | C11H23NO | 185.30 g/mol | Limited Biological Activity |
Properties
CAS No. |
781658-49-9 |
---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(6-methylheptoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-10,12H2,1-2H3 |
InChI Key |
WNESQTLZVOTCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCCCN |
Origin of Product |
United States |
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